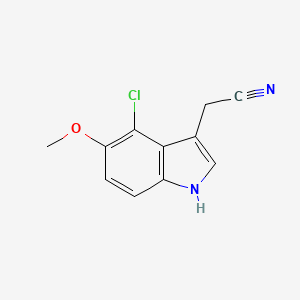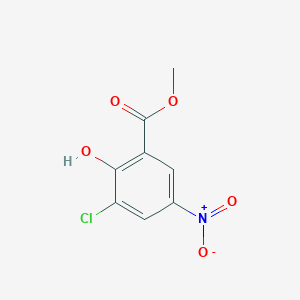
methyl 3-chloro-2-hydroxy-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 3-chloro-2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of salicylic acid, where the hydroxyl group is substituted with a nitro group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
methyl 3-chloro-2-hydroxy-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl salicylate to introduce the nitro group, followed by chlorination to add the chlorine atom. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
In an industrial setting, the production of methyl 3-chloro-5-nitrosalicylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
methyl 3-chloro-2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: Methyl 3-amino-5-nitrosalicylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
methyl 3-chloro-2-hydroxy-5-nitrobenzoate has several applications in scientific research:
作用機序
The mechanism of action of methyl 3-chloro-5-nitrosalicylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s activity .
類似化合物との比較
Similar Compounds
Methyl 3-nitrosalicylate: Lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 3-chloro-5-methylsalicylate: Contains a methyl group instead of a nitro group, leading to different chemical properties and uses.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and biological activities .
特性
分子式 |
C8H6ClNO5 |
|---|---|
分子量 |
231.59 g/mol |
IUPAC名 |
methyl 3-chloro-2-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C8H6ClNO5/c1-15-8(12)5-2-4(10(13)14)3-6(9)7(5)11/h2-3,11H,1H3 |
InChIキー |
DCDLQSPXADOKBJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


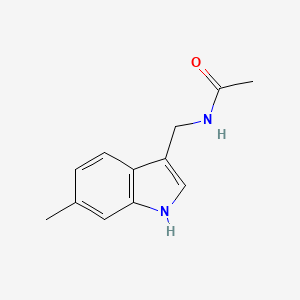

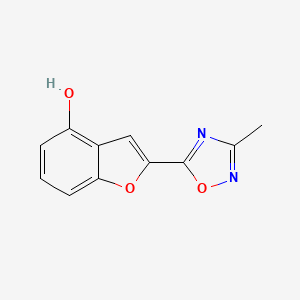
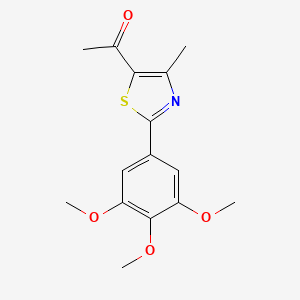
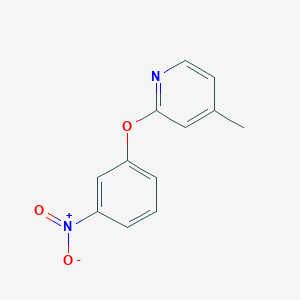
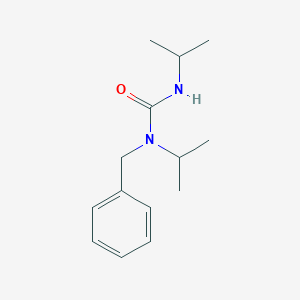

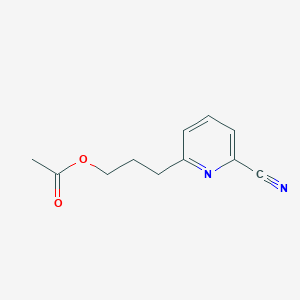
![thieno[2,3-d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B8363951.png)
![3-Oxo-bicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B8363964.png)
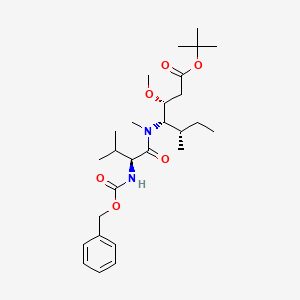
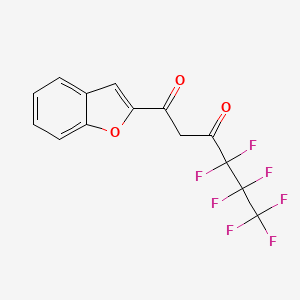
![3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)benzaldehyde](/img/structure/B8363988.png)
